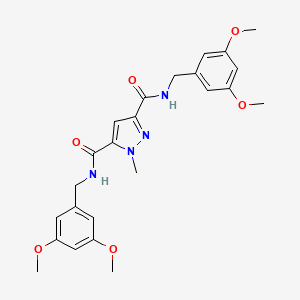![molecular formula C20H27N5S B10941034 1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941034.png)
1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound that features a bicyclic structure with a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the thiourea group: This step often involves the reaction of an amine with an isothiocyanate under controlled conditions to form the thiourea linkage.
Attachment of the pyrazole ring: This is usually done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and varying temperatures and pressures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
- **N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]CARBAMATE
Uniqueness
What sets N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA apart from similar compounds is its unique combination of a bicyclic structure with a thiourea functional group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H27N5S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C20H27N5S/c1-14-5-3-4-6-15(14)12-25-13-17(11-21-25)23-20(26)22-16-9-18-7-8-19(10-16)24(18)2/h3-6,11,13,16,18-19H,7-10,12H2,1-2H3,(H2,22,23,26) |
InChI Key |
QMFAAPDPKUSJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NC3CC4CCC(C3)N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10940953.png)

![6-cyclopropyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940969.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10940979.png)
![N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940980.png)
![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10940982.png)
![2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10940987.png)
![methyl 2-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10940989.png)
![ethyl 4-cyano-3-methyl-5-({[(5-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B10940991.png)
![6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10940999.png)
![4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B10941011.png)
![[2-(4-Chlorophenyl)cyclopropyl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10941023.png)
![8-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B10941028.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10941030.png)
